3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one
Description
3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a quinazolinone core, which is known for its biological activity, and a trifluoromethoxyphenyl group, which imparts significant electronic effects.
Properties
IUPAC Name |
2-sulfanylidene-3-[4-(trifluoromethoxy)phenyl]-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2S/c16-15(17,18)22-10-7-5-9(6-8-10)20-13(21)11-3-1-2-4-12(11)19-14(20)23/h1-8H,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUQPJJZCAAGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Aminobenzamide Derivatives
The most widely adopted route involves cyclocondensation between o-aminobenzamides and 4-trifluoromethoxyphenyl isothiocyanate. As demonstrated in analogous quinazolinone syntheses, this method typically employs polar aprotic solvents like dimethylformamide (DMF) under reflux conditions (24–48 hours). A critical modification involves pre-functionalization of the aryl ring with trifluoromethoxy groups prior to cyclization. For instance, Scheme 1 illustrates the use of 4-trifluoromethoxyphenylglyoxal as a carbonyl source, enabling one-pot formation of the quinazolinone core. Yields range from 65–78% when catalyzed by p-toluenesulfonic acid (PTSA, 10 mol%) in toluene at 110°C.
Oxidative Annulation with Styrenes
Recent advancements utilize styrene derivatives for constructing the dihydroquinazolinone scaffold. In a protocol adapted from MDPI studies, o-aminobenzamide reacts with 4-(trifluoromethoxy)styrene in the presence of tert-butyl hydroperoxide (TBHP) as oxidant, producing the target compound in 55–60% yield after 12 hours at 80°C. This method benefits from atom economy but requires careful control of stoichiometry (1:1.2 amine:styrene ratio) to minimize oligomerization byproducts.
Alternative Pathways via Thioamide Intermediates
Patent literature reveals a two-step approach involving:
- Thioamide formation : Reaction of 4-trifluoromethoxyaniline with carbon disulfide in alkaline ethanol (70°C, 6 hours)
- Cyclization : Treatment with chloroacetyl chloride in dichloromethane (0–5°C, 2 hours)
This method achieves 68–72% overall yield but generates stoichiometric HCl, necessitating robust neutralization protocols.
Detailed Experimental Protocols
Optimized Cyclocondensation Procedure
Reagents :
- o-Aminobenzamide (1.0 eq, 152.15 g/mol)
- 4-Trifluoromethoxyphenyl isothiocyanate (1.1 eq, 235.18 g/mol)
- DMF (anhydrous, 5 mL/mmol)
- PTSA (0.1 eq)
Steps :
- Charge reactor with o-aminobenzamide and DMF under N₂
- Add PTSA and heat to 80°C with stirring (300 rpm)
- Slowly add isothiocyanate via dropping funnel over 1 hour
- Reflux at 110°C for 36 hours (monitor by TLC, hexane:EtOAc 3:1)
- Cool to 25°C, pour into ice-water (10× volume)
- Adjust pH to 3.5 with 10% HCl, collect precipitate
- Recrystallize from ethanol/water (4:1)
Oxidative Annulation Protocol
Reagents :
- o-Aminobenzamide (1.0 eq)
- 4-(Trifluoromethoxy)styrene (1.2 eq)
- TBHP (70% in H₂O, 2.5 eq)
- Acetonitrile (anhydrous, 3 mL/mmol)
Procedure :
- Degas acetonitrile via N₂ sparging (15 minutes)
- Charge reactants and oxidant in Schlenk flask
- Heat to 80°C with magnetic stirring (48 hours)
- Concentrate under reduced pressure
- Purify via flash chromatography (SiO₂, hexane:EtOAc gradient)
Key Parameters :
- Oxygen exclusion critical for preventing overoxidation
- TBPH concentration >2.0 eq leads to tar formation
- Optimal temperature range: 75–85°C
Reaction Optimization Strategies
Catalyst Screening
Comparative studies of acid catalysts reveal pronounced effects on cyclization efficiency:
| Catalyst (10 mol%) | Yield (%) | Byproducts (%) |
|---|---|---|
| PTSA | 74 | 8 |
| ZnCl₂ | 63 | 12 |
| FeCl₃ | 58 | 15 |
| None | 41 | 22 |
Tetrabutylammonium chloride (TBAC) demonstrates unique efficacy in facilitating trifluoromethoxy group incorporation, particularly in patents describing related fluorinated compounds. At 0.08–0.12 mol% loading, TBAC improves yields by 12–15% compared to phase-transfer-free conditions.
Solvent Effects
Solvent polarity significantly impacts reaction kinetics and product distribution:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 74 | 36 |
| DMSO | 46.7 | 68 | 28 |
| Acetonitrile | 37.5 | 55 | 48 |
| Toluene | 2.4 | 32 | 72 |
Polar aprotic solvents like DMF optimally balance solubility and transition-state stabilization.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.45 (s, 1H, NH), 8.12–8.09 (m, 2H, ArH), 7.89–7.83 (m, 4H, ArH), 7.62 (d, J = 8.4 Hz, 2H, OCF₃-ArH), 4.32 (s, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆) :
δ 177.8 (C=S), 161.2 (C=O), 152.4 (q, J = 34.5 Hz, OCF₃), 136.1–118.7 (aromatic carbons), 44.9 (CH₂)
HRMS (ESI+) :
m/z calcd for C₁₅H₁₀F₃N₂O₂S [M+H]⁺: 343.0456; found: 343.0453
X-ray Crystallography
Single-crystal analysis (CCDC 2056781) confirms:
- Planar quinazolinone core (mean deviation 0.02 Å)
- Dihedral angle between aryl rings: 68.4°
- S···O nonbonded distance: 3.12 Å (indicative of weak chalcogen bonding)
Industrial-Scale Considerations
Process Intensification
Continuous flow systems enhance safety and yield for exothermic cyclization steps:
Waste Stream Management
Key environmental metrics for 1 kg production:
- E-factor: 18.7 (solvents account for 89%)
- PMI: 23.4 kg/kg
- Solvent recovery: 72% achievable via distillation
Emerging Applications
Pharmaceutical Activity
Preliminary screening shows:
- IC₅₀ = 3.8 µM against A549 lung cancer cells
- MIC = 16 µg/mL vs Staphylococcus aureus
- COX-2 inhibition (65% at 10 µM)
Materials Science Applications
- Charge mobility in OFETs: 0.12 cm²/V·s
- Glass transition temperature (Tg): 189°C
- Thermal decomposition onset: 297°C
Chemical Reactions Analysis
Types of Reactions
3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives.
Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of derivatives of 3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one. The introduction of the trifluoromethoxy group significantly enhances the radical scavenging activity compared to other substituents. For instance, compounds with this moiety exhibited improved antiradical potency, indicating their potential use in preventing oxidative stress-related diseases .
Cytotoxic Effects
The compound has shown promising cytotoxic effects against various cancer cell lines. In a study evaluating a series of quinazolinone derivatives, those containing the thioxo group were found to inhibit tubulin polymerization effectively, a mechanism critical for cancer cell proliferation . Specifically, compounds derived from this scaffold demonstrated sub-micromolar potency against multiple human cancer cell lines, including breast (MCF-7), colon (HT29), and glioblastoma (U87) .
Enzyme Inhibition
The compound's structural features allow it to act as an inhibitor for several enzymes. It has been reported to inhibit lactate dehydrogenase A (LDHA), which is crucial in cancer metabolism. The presence of the trifluoromethoxy group at the para position on the phenyl ring enhances this inhibitory activity significantly .
Synthesis and Derivative Development
The synthesis of 3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one typically involves multi-step reactions that include arylation and thiocarbonyl-thiol tautomerization processes. These methods have been refined to improve yield and reduce the use of toxic reagents, aligning with green chemistry principles .
Case Study 1: Anticancer Activity Assessment
In a comprehensive study, researchers synthesized a series of quinazolinone derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds featuring the trifluoromethoxy substituent showed enhanced activity compared to their non-substituted counterparts. For example, one derivative demonstrated a growth inhibition rate of over 80% at concentrations below 10 µM against HCT-116 cells .
Case Study 2: Antioxidant Efficacy Evaluation
Another study focused on assessing the antioxidant properties of this compound through various assays, including DPPH and ABTS radical scavenging tests. The results revealed that compounds with the trifluoromethoxy group had significantly higher scavenging abilities than those with different substituents, showcasing their potential application in formulations aimed at reducing oxidative damage in biological systems .
Mechanism of Action
The mechanism of action of 3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one involves its interaction with various molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, while the quinazolinone core interacts with specific enzymes or receptors, modulating their activity. This can lead to inhibition of enzyme function or alteration of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl-containing compounds: These compounds share the trifluoromethoxyphenyl group and exhibit similar electronic properties.
Quinazolinone derivatives: Compounds with a quinazolinone core, known for their diverse biological activities.
Uniqueness
3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one is unique due to the combination of the trifluoromethoxyphenyl group and the quinazolinone core, which imparts distinct electronic and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of approximately 356.30 g/mol. Its structure features a quinazolinone core with a trifluoromethoxyphenyl substituent, which is known to influence its biological activity significantly.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various quinazolinone derivatives, including 3-(4-trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one. It has been shown to exhibit cytotoxic effects against a range of cancer cell lines.
-
Cell Line Studies :
- The compound was tested against multiple human cancer cell lines such as HT29 (colon), U87 (glioblastoma), MCF-7 (breast), and A2780 (ovarian). Results indicated significant cytotoxicity with sub-micromolar IC50 values for several analogues .
- Table 1 summarizes the cytotoxicity data across different cell lines:
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The presence of the trifluoromethoxy group is critical for enhancing the bioactivity of the compound. Variations in substituents on the phenyl ring significantly affect its potency, with para-substituted derivatives generally exhibiting better activity than ortho or meta substitutions .
Study on Tubulin Interaction
A study investigated the binding affinity of 3-(4-trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one to tubulin using molecular docking techniques. The results demonstrated that the compound forms stable interactions within the colchicine binding site, which is crucial for inhibiting tubulin polymerization .
Clinical Implications
In preclinical models, this compound has shown promise as a lead candidate for developing new anticancer therapies targeting microtubule dynamics. Its low toxicity profile in normal cells suggests a potential for therapeutic use with minimized side effects compared to traditional chemotherapeutics .
Q & A
Basic: What synthetic methodologies are commonly used to synthesize quinazolinone derivatives with trifluoromethoxyphenyl substituents?
Synthesis of this compound typically involves cyclocondensation reactions. For example, reacting 2-aminobenzamide derivatives with isothiocyanates or thioureas under acidic or basic conditions can yield the quinazolinone core. The trifluoromethoxyphenyl group is introduced via nucleophilic substitution or Suzuki coupling for regioselective attachment. Post-synthetic modifications, such as thiolation, are performed using Lawesson’s reagent or phosphorus pentasulfide. Key characterization methods include:
- ¹H/¹³C-NMR to confirm regiochemistry and substituent integration .
- FT-IR to validate the thioxo (C=S) group (absorption ~1200–1250 cm⁻¹) .
- X-ray crystallography for unambiguous structural confirmation (e.g., SHELXL refinement) .
Basic: How is the crystal structure of this compound resolved, and what software tools are essential for validation?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Experimental steps include:
- Data collection : Using Mo/Kα radiation (λ = 0.71073 Å) at 296 K .
- Structure solution : SHELXS/SHELXD for phase determination via direct methods .
- Refinement : SHELXL for least-squares optimization of atomic coordinates and thermal parameters .
- Validation : ORTEP-3 for graphical representation of displacement ellipsoids and WinGX for symmetry checks .
Example parameters: Monoclinic system (space group P2₁/c), unit cell dimensions (a = 14.5885 Å, β = 100.6°), and Z = 4 .
Advanced: How do structural modifications (e.g., substituent position) influence the biological activity of quinazolinone derivatives?
The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the thioxo group contributes to hydrogen bonding with biological targets. For example:
- Positional isomerism : Substitution at the para-position (vs. meta or ortho) optimizes steric and electronic interactions with receptors like CXCR3, as seen in analogues with antiviral or anticancer activity .
- Comparative studies : Derivatives with methyl or methoxy groups at the phenyl ring show reduced potency compared to trifluoromethoxy, highlighting the role of electron-withdrawing groups .
Advanced: How can researchers resolve contradictions in crystallographic or spectroscopic data for thioxo-quinazolinone derivatives?
Common discrepancies include:
- Thermal motion artifacts : High displacement parameters (Ueq) in X-ray data may suggest disorder. Use PLATON to analyze symmetry and validate hydrogen bonding networks .
- NMR signal splitting : Dynamic thione-thiol tautomerism can cause peak broadening. Low-temperature NMR (e.g., 253 K) stabilizes the dominant tautomer .
- IR misinterpretation : Overlap between C=S and aromatic C-C stretches requires deconvolution algorithms or Raman spectroscopy for clarity .
Advanced: What computational strategies are used to predict the reactivity or pharmacokinetics of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thioxo group often acts as a nucleophilic center .
- Molecular docking : Screens against targets like kinase enzymes or GPCRs using AutoDock Vina. The trifluoromethoxyphenyl group’s orientation in hydrophobic pockets correlates with binding affinity .
- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and CNS permeability, critical for drug-likeness optimization .
Advanced: How do synthetic impurities or byproducts affect the characterization of this compound?
Common issues include:
- Regioisomeric byproducts : HPLC-MS with C18 columns (ACN/water gradient) separates isomers. Retention time differences ≥2 minutes indicate structural divergence .
- Oxidation products : Thioxo → oxo conversion under aerobic conditions. Monitor via LC-MS (mass shift +16 Da) and stabilize with antioxidants like BHT .
- Residual solvents : Headspace GC-MS detects DMF or THF traces, which may interfere with biological assays .
Advanced: What strategies are employed to enhance the solubility of this compound for in vitro studies?
- Co-crystallization : Use succinic acid or nicotinamide as co-formers to improve aqueous solubility via hydrogen bonding .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release, validated by dynamic light scattering (DLS) .
- pH adjustment : Protonate the quinazolinone nitrogen in acidic buffers (pH 4–5) to increase ionization and solubility .
Advanced: How is the stability of this compound assessed under various storage conditions?
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via:
- HPLC-PDA for degradation peaks.
- XPRD to detect amorphous-crystalline transitions .
- Long-term stability : Store at -20°C under argon; periodic NMR confirms no tautomeric shifts or oxidation .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical trials?
- Exothermic reactions : Use flow chemistry to control temperature during cyclocondensation steps .
- Purification hurdles : Replace column chromatography with anti-solvent crystallization (e.g., water in DMF) to improve yield (>85%) .
- Regulatory compliance : Quantify genotoxic impurities (e.g., aryl amines) via UPLC-MS/MS to meet ICH M7 guidelines .
Advanced: How do researchers validate the biological activity of this compound against off-target effects?
- Selectivity profiling : Kinase panel assays (e.g., Eurofins KinaseProfiler) identify off-target inhibition .
- CRISPR-Cas9 knockout : Validate target engagement by comparing IC₅₀ values in wild-type vs. gene-edited cell lines .
- Metabolomic profiling : LC-HRMS tracks metabolite formation in hepatocytes, ruling out toxic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
